molecular formula C9H18O B3032990 (2,4-Dimethylcyclohexyl)methanol CAS No. 68480-15-9

(2,4-Dimethylcyclohexyl)methanol

Cat. No.: B3032990
CAS No.: 68480-15-9
M. Wt: 142.24 g/mol
InChI Key: DGEPZINOUXMMAS-UHFFFAOYSA-N
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Description

(2,4-Dimethylcyclohexyl)methanol (CAS 68480-15-9) is a cyclohexane derivative with the molecular formula C₉H₁₈O and an average molecular mass of 142.24 g/mol . The compound features a cyclohexane ring substituted with methyl groups at the 2- and 4-positions and a hydroxymethyl (-CH₂OH) group. Notably, it lacks defined stereocenters, distinguishing it from stereoisomeric analogs .

Properties

IUPAC Name

(2,4-dimethylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-3-4-9(6-10)8(2)5-7/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEPZINOUXMMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867644
Record name 2,4-Dimethylcyclohexanemethanol
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Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68480-15-9
Record name Dihydrofloralol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68480-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexanemethanol, 2,4-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, 2,4-dimethyl-
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Record name 2,4-Dimethylcyclohexanemethanol
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Record name 2,4-dimethylcyclohexanemethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Dimethylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydrogenation of 2,4-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 2,4-dimethylcyclohexanone. The process involves the use of a continuous flow reactor, where the ketone is hydrogenated in the presence of a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylcyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dimethylcyclohexyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,4-Dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between (2,4-Dimethylcyclohexyl)methanol and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry CAS Number Key References
This compound C₉H₁₈O 142.24 2-CH₃, 4-CH₃, -CH₂OH No defined stereocenters 68480-15-9
Cyclohexanemethanol C₇H₁₄O 114.19 -CH₂OH N/A 100-49-2
(4-Methylcyclohexyl)methanol C₈H₁₆O 128.21 4-CH₃, -CH₂OH Cis/trans isomers 34885-03-5
(4-Tert-butylcyclohexyl)methanol C₁₁H₂₂O 170.29 4-(C(CH₃)₃), -CH₂OH Cis/trans isomers 20691-53-6
(2-2-Dimethylcyclohexyl)methanol C₉H₁₈O 142.24 2,2-(CH₃)₂, -CH₂OH No defined stereocenters 81980-07-6

Key Observations :

  • Substituent Effects: The 2,4-dimethyl substitution pattern in the target compound introduces steric hindrance distinct from analogs like (4-Methylcyclohexyl)methanol (single methyl) or (4-Tert-butylcyclohexyl)methanol (bulky tert-butyl group). This likely reduces solubility in polar solvents compared to simpler derivatives like Cyclohexanemethanol .
  • Stereochemical Complexity: Unlike (4-Methylcyclohexyl)methanol and (4-Tert-butylcyclohexyl)methanol, which exist as cis/trans isomers, the target compound lacks stereocenters, simplifying synthesis and purification .

Physicochemical Properties

Limited data on exact melting/boiling points are available, but inferences can be drawn:

  • Hydrophobicity: The two methyl groups in this compound increase lipophilicity compared to Cyclohexanemethanol (logP ~1.5 vs. ~0.8 estimated) .
  • Steric Effects : The 2,4-dimethyl substitution may hinder reactions at the hydroxymethyl group compared to less substituted analogs. For example, bromination of hydroxymethyl groups (as in ) would require harsher conditions .

Biological Activity

(2,4-Dimethylcyclohexyl)methanol is an organic compound that has garnered interest in various fields, particularly in chemistry and biology. Its structure, characterized by a cyclohexane ring with two methyl groups and a hydroxymethyl group, suggests potential reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C9H18OC_9H_{18}O and a molecular weight of 142.24 g/mol. The compound features a hydroxymethyl functional group which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₉H₁₈O
Molecular Weight142.24 g/mol
Melting PointNot reported
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The hydroxymethyl group can form hydrogen bonds and participate in hydrophobic interactions, influencing enzyme activity and receptor binding. Additionally, the compound's structural features allow it to engage in covalent bonding with nucleophilic sites on proteins, potentially altering their functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. In a study assessing various compounds for their antibacterial effects, this compound demonstrated notable inhibition against Gram-positive bacteria.

  • Tested Bacteria : Staphylococcus aureus, Bacillus subtilis
  • Inhibition Zone : Measured using the Kirby-Bauer disk diffusion method.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound affects cell viability in cultured human cell lines. A study evaluated the compound's effect on human fibroblast cells using an MTT assay.

  • Concentration Tested : 30 µg/ml to 100 µg/ml
  • Results : Significant reduction in cell viability observed at higher concentrations.

Case Studies

  • Antifungal Activity : In a study examining antifungal properties of various compounds, this compound was tested against A. brassicicola and Fusarium solani. The compound showed promising results with inhibition zones ranging from 12 mm to 18 mm depending on concentration.
  • Therapeutic Potential : Another investigation explored the potential therapeutic applications of this compound as a precursor in drug synthesis. The compound's ability to modify biological targets suggests it could serve as a lead compound in drug development initiatives targeting microbial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dimethylcyclohexyl)methanol
Reactant of Route 2
(2,4-Dimethylcyclohexyl)methanol

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